The Discovery and Synthesis of a Potent and Selective mTOR Inhibitor: A Technical Guide
The Discovery and Synthesis of a Potent and Selective mTOR Inhibitor: A Technical Guide
This guide provides an in-depth technical overview of the discovery, synthesis, and characterization of a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). For the purpose of this guide, we will focus on the well-characterized molecule, Torin1 , as a representative example of a highly sought-after class of mTOR inhibitors. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of oncology, cell biology, and medicinal chemistry.
Introduction: The Rationale for Targeting mTOR
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR integrates signals from a multitude of upstream pathways, including growth factors and nutrient availability, to control essential cellular processes. It functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2, which possess different downstream targets and cellular functions.[1]
Dysregulation of the mTOR signaling pathway is a frequent event in a wide array of human cancers, making it a prime target for therapeutic intervention. The first generation of mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1. While clinically approved for certain indications, their efficacy is often limited by an incomplete inhibition of mTORC1 signaling and the presence of a feedback loop that can lead to the activation of Akt via mTORC2. This has driven the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[2] Torin1 is a prominent example of such a dual mTORC1/mTORC2 inhibitor.[1]
The mTOR Signaling Pathway
The mTOR signaling network is a complex cascade of protein interactions. A simplified representation of this pathway is depicted below.
Figure 1: Simplified mTOR signaling pathway highlighting the central role of mTORC1 and mTORC2 and the inhibitory action of Torin1.
Discovery of Torin1
Torin1, with the chemical name 1-[4-[4-(1-Oxopropyl)-1-piperazinyl]-3-(trifluoromethyl)phenyl]-9-(3-quinolinyl)-benzo[h]-1,6-naphthyridin-2(1H)-one, was identified through a structure-activity relationship (SAR) study starting from a quinoline hit compound.[3][4] The development of Torin1 was guided by a cell-based screening assay designed to identify compounds that could inhibit both mTORC1 and mTORC2.[2]
Key Properties of Torin1
| Property | Value | Reference(s) |
| Chemical Formula | C35H28F3N5O2 | [5] |
| Molecular Weight | 607.62 g/mol | [5] |
| Mechanism of Action | ATP-competitive inhibitor of mTOR | [4] |
| IC50 (mTORC1) | 2 nM | [5] |
| IC50 (mTORC2) | 10 nM | [5] |
| Selectivity | >1000-fold for mTOR over PI3K | [5] |
Synthesis of Torin1
The chemical synthesis of Torin1 is a multi-step process that involves the construction of the core benzonaphthyridinone scaffold followed by the coupling of the piperazine and quinoline moieties. The following is a representative synthetic scheme based on the discovery publication by Liu et al. (2010).[3]
Synthetic Scheme Overview
Figure 2: High-level overview of the synthetic workflow for Torin1.
Detailed Synthetic Protocol (Representative)
This protocol is a generalized representation based on published synthetic strategies. For precise, step-by-step instructions, please refer to the original publication by Liu et al. (2010) in the Journal of Medicinal Chemistry.
Step 1 & 2: Synthesis of the Benzonaphthyridinone Core The synthesis commences with the construction of the tricyclic benzonaphthyridinone core. This is typically achieved through a series of condensation and cyclization reactions involving appropriately substituted aniline and pyridine precursors.
Step 3: Suzuki Coupling The quinoline moiety is introduced via a Suzuki coupling reaction. The benzonaphthyridinone core, functionalized with a halide (e.g., bromine), is reacted with a quinoline boronic acid or ester in the presence of a palladium catalyst and a base.
Step 4: Piperazine Addition The piperazine side chain is installed through a nucleophilic aromatic substitution reaction. The product from the Suzuki coupling is reacted with a substituted piperazine, often facilitated by a base.
Step 5 & 6: Final Acylation The final step involves the acylation of the piperazine nitrogen with propionyl chloride or a similar acylating agent to yield the final product, Torin1.
Biological Characterization of Torin1
The biological activity of Torin1 has been extensively characterized using a variety of in vitro and in vivo assays. These assays are crucial for determining the potency, selectivity, and mechanism of action of the inhibitor.
Experimental Workflow for Inhibitor Characterization
Figure 3: A typical experimental workflow for the characterization of an mTOR inhibitor like Torin1.
Detailed Experimental Protocols
Objective: To determine the direct inhibitory effect of Torin1 on the kinase activity of mTORC1 and mTORC2.
Materials:
-
Purified active mTORC1 and mTORC2 complexes
-
Inactive S6K1 (substrate for mTORC1) or Akt (substrate for mTORC2)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Torin1 (or other test compounds)
-
SDS-PAGE gels and Western blotting reagents
-
Phospho-specific antibodies (e.g., anti-p-S6K (Thr389), anti-p-Akt (Ser473))
Procedure:
-
Prepare serial dilutions of Torin1 in DMSO.
-
In a microcentrifuge tube, combine the purified mTOR complex, the inactive substrate, and the kinase assay buffer.
-
Add the desired concentration of Torin1 or vehicle control (DMSO) and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with phospho-specific antibodies to detect the phosphorylation of the substrate.
-
Quantify the band intensities to determine the IC50 value of Torin1.
Rationale for Experimental Choices:
-
ATP-competitive assay: This format directly assesses the ability of the inhibitor to compete with the natural substrate ATP, which is the mechanism of action for Torin1.[4]
-
Specific substrates: Using well-established substrates for mTORC1 (S6K1) and mTORC2 (Akt) allows for the differential assessment of inhibitory activity against each complex.[1]
-
Phospho-specific antibodies: These antibodies provide a highly sensitive and specific readout of kinase activity.
Objective: To evaluate the effect of Torin1 on the mTOR signaling pathway in a cellular context.
Materials:
-
Cell line of interest (e.g., MCF7, U87MG)
-
Cell culture medium and supplements
-
Torin1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-p-S6K (Thr389), anti-S6K, anti-p-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Torin1 or vehicle control for a specified duration (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities to assess the dose-dependent inhibition of S6K and Akt phosphorylation.
Rationale for Experimental Choices:
-
Phosphorylation of downstream targets: Measuring the phosphorylation status of S6K (for mTORC1) and Akt at Ser473 (for mTORC2) provides a direct readout of the activity of each complex within the cell.[1]
-
Loading control: Using a loading control like β-actin ensures that equal amounts of protein were loaded in each lane, allowing for accurate comparison of protein levels.
-
Dose-response: Treating cells with a range of inhibitor concentrations allows for the determination of the cellular IC50.
Objective: To determine the effect of Torin1 on the proliferation of cancer cells.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
Torin1
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of Torin1 or vehicle control.
-
Incubate the cells for a period of 48-72 hours.
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Rationale for Experimental Choices:
-
Long-term treatment: A 48-72 hour treatment period allows for the assessment of the inhibitor's effect on multiple rounds of cell division.
-
Colorimetric/Luminescent readout: These assays provide a quantitative and high-throughput method for measuring cell viability.
Conclusion
Torin1 serves as a powerful chemical probe for elucidating the complex roles of mTOR signaling and represents a significant advancement in the development of mTOR-targeted therapies. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 overcomes key limitations of first-generation mTOR inhibitors. The discovery, synthesis, and rigorous biological characterization of Torin1 provide a valuable blueprint for the development of next-generation kinase inhibitors for the treatment of cancer and other diseases driven by aberrant mTOR signaling.
References
-
Thoreen, C. C., Kang, S. A., Chang, J. W., Liu, Q., Zhang, J., Gao, Y., ... & Sabatini, D. M. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023-8032. [Link]
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Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][7]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 53(19), 7146-7155. [Link]
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Feldman, M. E., Apsel, B., Uotila, A., Loewith, R., Knight, Z. A., Shokat, K. M., & Sabatini, D. M. (2009). Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. PLoS biology, 7(2), e38. [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
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PubChem. (n.d.). 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo(h)(1,6)naphthyridin-2(1H)-one. [Link]
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Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274-293. [Link]
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Benjamin, D., Colombi, M., Moroni, C., & Hall, M. N. (2011). Rapamycin passes the torch: a new generation of mTOR inhibitors. Nature reviews Drug discovery, 10(11), 868-880. [Link]
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